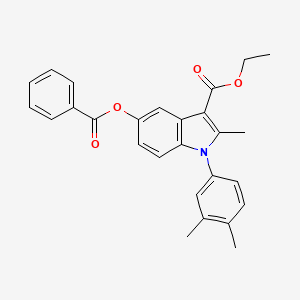
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthyl-4-(naphtalén-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle est un composé organique complexe avec une structure unique qui comprend un cycle naphtalène, un noyau hexahydroquinoléine et un groupe ester carboxylate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-méthyl-4-(naphtalén-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de l'acide 2-méthyl-4-(naphtalén-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylique avec l'isopropanol en présence d'un agent déshydratant tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide (DCC). La réaction est généralement effectuée sous reflux pour assurer une estérification complète.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter le rendement. L'utilisation de catalyseurs et de systèmes automatisés peut améliorer encore l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-méthyl-4-(naphtalén-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe cétone en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester ou du cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés comme agents réducteurs.
Substitution : Des réactifs tels que le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt) peuvent être utilisés pour les réactions de substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le 2-méthyl-4-(naphtalén-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives à l'inhibition enzymatique et à la liaison des récepteurs.
Industrie : Le composé peut être utilisé dans la production de matériaux ayant des propriétés optiques ou électroniques spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 2-méthyl-4-(naphtalén-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le cycle naphtalène et le noyau hexahydroquinoléine peuvent participer à des interactions de type π-π, tandis que le groupe ester peut former des liaisons hydrogène avec les molécules cibles. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism by which Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene ring and hexahydroquinoline core can participate in π-π stacking interactions, while the ester group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Méthyl-1-(naphtalén-1-yl)-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- 1-((Propan-2-ylideneamino)oxy)propan-2-yl-4-méthylbenzènesulfonate
Unicité
Le 2-méthyl-4-(naphtalén-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales. La présence du cycle naphtalène et du noyau hexahydroquinoléine confère des propriétés chimiques et biologiques distinctes qui le différencient des autres composés similaires.
Propriétés
Formule moléculaire |
C24H25NO3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
propan-2-yl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-14(2)28-24(27)21-15(3)25-19-12-7-13-20(26)23(19)22(21)18-11-6-9-16-8-4-5-10-17(16)18/h4-6,8-11,14,22,25H,7,12-13H2,1-3H3 |
Clé InChI |
ZIFXIGPCCUGMGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC4=CC=CC=C43)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11675127.png)
![2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11675128.png)
![2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11675135.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11675136.png)
![5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675158.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11675161.png)
![4-(4-chlorobenzyl)-N-[(1Z)-1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B11675164.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide](/img/structure/B11675167.png)
![ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate](/img/structure/B11675174.png)
![(2E)-2-{[(4-iodophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11675177.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675183.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675188.png)

